Long Trebler Phosphoramidite: A Technical Guide to Branched Oligonucleotide Synthesis
Long Trebler Phosphoramidite: A Technical Guide to Branched Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Long trebler phosphoramidite (B1245037), a critical reagent in the synthesis of complex, branched oligonucleotides. This document details its chemical properties, structure, and applications, offering valuable insights for researchers and professionals in the fields of molecular biology, drug development, and nanotechnology.
Core Concepts: An Introduction to Long Trebler Phosphoramidite
Long trebler phosphoramidite is a specialized chemical building block, or phosphoramidite, used in solid-phase oligonucleotide synthesis.[1][2][3] Its unique trifurcated structure enables the simultaneous synthesis of three nucleic acid chains from a single point, creating a 'Y' or 'treble' shaped branched structure.[1][2][3][4] This capability is instrumental in the construction of DNA dendrimers, highly branched, monodisperse polymers with a tree-like structure, and for the attachment of multiple reporter molecules or other modifiers to an oligonucleotide.[1][2][5]
The "Long" designation in its name refers to an extended spacer arm between the phosphoramidite group and the branching point. This design feature mitigates steric hindrance that can occur with standard trebler phosphoramidites, leading to improved coupling efficiency and requiring shorter coupling times during synthesis.[6]
Chemical Properties and Structure
Long trebler phosphoramidite is characterized by its specific molecular formula and weight, which are crucial for precise laboratory applications. It is typically supplied as a viscous yellowish oil and is soluble in common organic solvents used in oligonucleotide synthesis.[2][3]
Chemical Structure
The chemical structure of Long trebler phosphoramidite is centered around a trivalent branching core, with each of the three arms terminating in a dimethoxytrityl (DMT) protected hydroxyl group. A fourth, longer arm contains the reactive phosphoramidite moiety, which couples to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.
Systematic Name: Tris-2,2,2-[3-(4,4'-dimethoxytrityloxy)propyloxymethyl]ethyl-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[7]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 1516489-83-0 | [1][2][3][5] |
| Molecular Formula | C₈₉H₁₀₇N₂O₁₅P | [1][2][3][5] |
| Molecular Weight | 1475.78 g/mol | [2][5] |
| Purity | ≥ 95% (by ¹H and ³¹P NMR, and HPLC-MS) | [1][2] |
| Appearance | Viscous yellowish oil | [2] |
| Solubility | Acetonitrile, Dichloromethane, THF | [1][2][3] |
| Storage Conditions | -20°C, desiccated | [1][2][3] |
Applications in Oligonucleotide Synthesis
The primary application of Long trebler phosphoramidite is in the generation of branched nucleic acid structures for a variety of advanced applications:
-
DNA Dendrimers: Repetitive additions of the trebler phosphoramidite can be used to create DNA dendrimers, which have applications in nanotechnology and as signal amplification reagents.[1][2][5]
-
Multi-labeling: It allows for the attachment of multiple biotin, fluorescent dyes, or other reporter molecules to the 5'-end of an oligonucleotide, significantly enhancing signal detection in hybridization assays.[1][2]
-
Branched Probes: The creation of branched DNA probes can improve hybridization kinetics and signal amplification in diagnostic assays.
-
Drug Delivery: Branched oligonucleotides can be used to construct sophisticated drug delivery vehicles.
-
G-Quadruplex Formation: The trebler unit has been utilized to synthesize molecules containing four G-rich DNA strands, which can form highly stable parallel G-quadruplex structures.[8]
Experimental Protocol: Incorporation of Long Trebler Phosphoramidite
The following is a generalized protocol for the incorporation of Long trebler phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific sequence being synthesized.
Materials:
-
Long trebler phosphoramidite solution (typically 0.1 M in acetonitrile)
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled Pore Glass (CPG) solid support (1000Å is recommended)[5][7]
-
Ammonium (B1175870) hydroxide (B78521) or other deprotection solution
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the step for the addition of the Long trebler phosphoramidite.
-
Detritylation: The 5'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed by treatment with a deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The Long trebler phosphoramidite is activated by an activator (e.g., DCI or ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the oligonucleotide. A coupling time of 5-15 minutes is generally recommended.[1][2][5]
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Subsequent Cycles: Following the incorporation of the trebler, three new branches with free 5'-hydroxyl groups are available for further chain elongation. Standard phosphoramidite chemistry is used to extend these three branches simultaneously.[1][2][3][4]
-
Cleavage and Deprotection: After the final synthesis cycle, the branched oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in ammonium hydroxide or another appropriate deprotection solution.
-
Purification: The final branched oligonucleotide product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of Long trebler phosphoramidite.
Caption: Automated synthesis cycle for incorporating Long trebler phosphoramidite.
Caption: Logical diagram of Long trebler phosphoramidite's functional components.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Long trebler phosphoramidite (A270234) | Antibodies.com [antibodies.com]
- 3. Long trebler phosphoramidite, 1516489-83-0 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. scienceopen.com [scienceopen.com]
